苯酚,4-(2-甲基丁氧基)-

描述

Synthesis Analysis

The synthesis of phenolic compounds with various substituents has been extensively studied. For instance, poly-4-[(2-methylphenyl)iminomethyl]phenol (P-2-MPIMP) was synthesized using different oxidants such as air O2, H2O2, and NaOCl in an aqueous alkaline medium, with the highest yield achieved using NaOCl as the oxidant . Another compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was synthesized from vanillin and p-anisidine using water as a solvent by the stirrer method, achieving a high yield of 95% . Additionally, the synthesis of methyl-4-(4-phenoxy)phenoxybutyrate was performed from 4-phenoxyphenol and methyl-γ-chlorobutyrate, with a yield of up to 82% under optimized conditions .

Molecular Structure Analysis

The molecular structures of these phenolic compounds have been characterized using various spectroscopic techniques and computational methods. For example, the structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol was characterized by density functional theory (DFT) calculations and compared with experimental infrared and electronic absorption spectra . Similarly, the molecular structure and spectroscopic data of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol were obtained from DFT calculations, and the geometry was fully optimized . The crystal and molecular structure of 2-methyl-4-(4-methoxyphenylazo)phenol was determined by X-ray single crystal diffraction and compared with PM3 semiempirical quantum mechanical method results .

Chemical Reactions Analysis

The reactivity and chemical behavior of these phenolic compounds have been explored through various analyses. For instance, the electrochemical properties of P-2-MPIMP were studied, showing that the polymer is a typical semiconductor . The non-linear optical properties of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol were computed, and the changes in thermodynamic properties were obtained in the range of 100-500 K . The radical scavenging activities of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol were assessed using various assays, indicating effective free radical scavenging activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these phenolic compounds have been characterized through various techniques. The thermal stability of P-2-MPIMP was analyzed by TG-DTA, indicating higher stability against thermal decomposition compared to its monomer . The antioxidant activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was tested using the DPPH method, resulting in a significant EC50 value . The hydrogen-bonding networks in derivatives of 2,6-bis(hydroxymethyl)phenol were investigated, revealing the formation of sheets and possible weak inter-sheet pi-pi interactions .

科学研究应用

热力学和表面特性表征

一项研究利用逆气相色谱法研究了相关的棒状热致液晶材料的热力学和表面特性,重点关注其保留图、热力学相互作用参数和表面能。这项研究为该材料在液晶技术和表面科学中的潜在应用提供了见解 (Sesigur et al., 2012)。

生物活性和电化学评估

另一项研究合成并表征了具有潜在生物和电化学应用的新型ON供体席夫碱。这项研究突出了化合物的细胞毒性、对DNA对抗羟自由基的保护以及静电连接,表明它们在医学和环境应用中的潜力 (Shabbir et al., 2016)。

在聚合物太阳能电池中的应用

研究添加手性液晶化合物,包括与“苯酚,4-(2-甲基丁氧基)-”相关的化合物到体异质结太阳能电池中,显示出器件效率和载流子迁移率的提高。这表明它们在改善太阳能材料性能方面的实用性 (Canli et al., 2010)。

理论和实验研究

对烷基氨基酚化合物进行了理论和实验研究,包括结构、电子和热力学分析,以更好地了解它们的分子性质。这些发现可以有助于开发具有优化性能的材料和化学品,用于各种应用 (Ulaş, 2021)。

来自天然来源的苯酚衍生物

对从毛柄菇中分离的苯酚衍生物进行的研究揭示了具有潜在生物活性的新化合物。这项研究强调了探索天然来源以寻找新型生物活性化合物的重要性 (Duan et al., 2015)。

安全和危害

Phenol, 4-(2-methylbutoxy)- is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Relevant Papers One relevant paper found discusses the thermodynamic and surface characterization of a similar compound, (S)-5-dodecyloxy-2-[[[4-(2-methylbutoxy)phenyl]imino]methyl]phenol . The paper describes a capillary gas chromatographic method of analysis for each step in the reaction .

属性

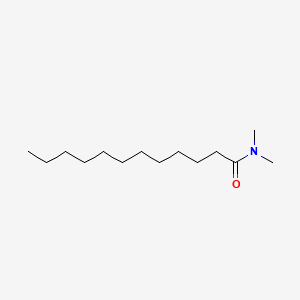

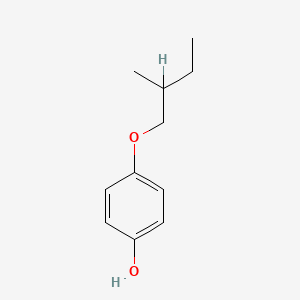

IUPAC Name |

4-(2-methylbutoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBIYCSSJYFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886843 | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-(2-methylbutoxy)- | |

CAS RN |

67599-20-6 | |

| Record name | 4-(2-Methylbutoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67599-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067599206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。